molecular formula C8H10ClNO2 B2771618 2,5-Dimethylpyridine-3-carboxylic acid;hydrochloride CAS No. 100960-90-5

2,5-Dimethylpyridine-3-carboxylic acid;hydrochloride

Cat. No.: B2771618
CAS No.: 100960-90-5
M. Wt: 187.62
InChI Key: YLTLCVOWPCZSNS-UHFFFAOYSA-N
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Description

2,5-Dimethylpyridine-3-carboxylic acid;hydrochloride is a heterocyclic organic compound with a pyridine ring and a carboxylic acid group. It is known for its biological activity and is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

The synthesis of 2,5-Dimethylpyridine-3-carboxylic acid;hydrochloride can be achieved through several methods. One common synthetic route involves the reaction of 2,5-dimethylpyridine with carbon dioxide under high pressure and temperature to form the carboxylic acid derivative. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

2,5-Dimethylpyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. Major products formed from these reactions include pyridine N-oxides, alcohols, aldehydes, and halogenated pyridines .

Scientific Research Applications

2,5-Dimethylpyridine-3-carboxylic acid;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development due to its biological activity.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethylpyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,5-Dimethylpyridine-3-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:

    Pyridine-3-carboxylic acid: Lacks the dimethyl groups, resulting in different chemical and biological properties.

    2,6-Dimethylpyridine-3-carboxylic acid: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.

    2,5-Dimethylpyridine-4-carboxylic acid: Different position of the carboxylic acid group, affecting its chemical behavior and uses

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Properties

IUPAC Name

2,5-dimethylpyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-5-3-7(8(10)11)6(2)9-4-5;/h3-4H,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTLCVOWPCZSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100960-90-5
Record name 2,5-dimethylpyridine-3-carboxylic acid hydrochloride
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